molecular formula C18H27NO10S B561749 4-Aminophenyl 1-Thio-|A-D-cellobioside CAS No. 68636-51-1

4-Aminophenyl 1-Thio-|A-D-cellobioside

Cat. No.: B561749
CAS No.: 68636-51-1
M. Wt: 449.471
InChI Key: RIQWCPMDWZXHSW-HALRCSOBSA-N
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Mechanism of Action

Target of Action

The primary targets of 4-Aminophenyl 1-Thio-β-D-cellobioside are exo-acting cellulases (cellobiohydrolasees) and endo-acting cellulases (endoglucanases) . These enzymes play a crucial role in the breakdown of cellulose, a complex carbohydrate that forms the cell wall of plants.

Mode of Action

4-Aminophenyl 1-Thio-β-D-cellobioside acts as a functional affinity ligand . It interacts with its targets, the exo- and endo-acting cellulases, facilitating their separation.

Biochemical Pathways

The compound is involved in the cellulose degradation pathway by interacting with cellulases . The downstream effects of this interaction include the breakdown of cellulose into simpler sugars, which can be further metabolized by organisms.

Result of Action

The primary result of the action of 4-Aminophenyl 1-Thio-β-D-cellobioside is the separation of exo- and endo-acting cellulases . This separation facilitates the study and understanding of these enzymes, which are crucial for cellulose degradation.

Chemical Reactions Analysis

4-Aminophenyl 1-Thio-|A-D-cellobioside undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Comparison with Similar Compounds

4-Aminophenyl 1-Thio-|A-D-cellobioside is unique due to its specific functional groups and affinity for cellulases. Similar compounds include:

    4-Nitrophenyl 1-Thio-|A-D-cellobioside: Differing by the presence of a nitro group instead of an amino group.

    4-Methylphenyl 1-Thio-|A-D-cellobioside: Featuring a methyl group in place of the amino group.

    4-Hydroxyphenyl 1-Thio-|A-D-cellobioside: Containing a hydroxy group instead of an amino group.

These compounds share similar structural backbones but differ in their functional groups, which can influence their reactivity and applications .

Properties

IUPAC Name

(2S,4S,5S)-2-[(3S,4R,6S)-6-(4-aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO10S/c19-7-1-3-8(4-2-7)30-18-15(26)13(24)16(10(6-21)28-18)29-17-14(25)12(23)11(22)9(5-20)27-17/h1-4,9-18,20-26H,5-6,19H2/t9?,10?,11-,12+,13-,14?,15?,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQWCPMDWZXHSW-HALRCSOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)S[C@H]2C([C@H]([C@@H](C(O2)CO)O[C@H]3C([C@H]([C@@H](C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675601
Record name 4-Aminophenyl 4-O-beta-D-threo-hexopyranosyl-1-thio-beta-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68636-51-1
Record name 4-Aminophenyl 4-O-beta-D-threo-hexopyranosyl-1-thio-beta-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminophenyl 1-Thio-|A-D-cellobioside
Reactant of Route 2
4-Aminophenyl 1-Thio-|A-D-cellobioside
Reactant of Route 3
4-Aminophenyl 1-Thio-|A-D-cellobioside
Reactant of Route 4
4-Aminophenyl 1-Thio-|A-D-cellobioside
Reactant of Route 5
4-Aminophenyl 1-Thio-|A-D-cellobioside
Reactant of Route 6
4-Aminophenyl 1-Thio-|A-D-cellobioside

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